molecular formula C15H30Cl2Si B12574001 CID 78061943

CID 78061943

Cat. No.: B12574001
M. Wt: 309.4 g/mol
InChI Key: CEBKMWKPNBFNHP-UHFFFAOYSA-N
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Description

CID 78061943 is a chemical compound identified through PubChem, a critical resource for chemical and pharmacological data.

  • Structural Features: Evidence from GC-MS (Gas Chromatography-Mass Spectrometry) and vacuum distillation studies indicates that CID 78061943 is a volatile compound isolated from a complex mixture, likely a plant-derived essential oil or natural product .
  • Isolation and Identification: CID 78061943 was fractionated via vacuum distillation, with its content quantified across different fractions, highlighting its relative abundance in specific phases .

Properties

Molecular Formula

C15H30Cl2Si

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C15H30Cl2Si/c1-3-14(2)13-18-12-10-8-6-4-5-7-9-11-15(16)17/h14-15H,3-13H2,1-2H3

InChI Key

CEBKMWKPNBFNHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C[Si]CCCCCCCCCC(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78061943 involves specific synthetic routes and reaction conditions. These methods typically include the use of halogenated compounds and specific catalysts to facilitate the desired chemical transformations . The exact synthetic route may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of CID 78061943 involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and solvents .

Chemical Reactions Analysis

General Reactivity Profile

While CID 78061943 is not explicitly mentioned in the sources, fluorinated organic compounds (common in PFAS-related structures) typically exhibit:

  • High thermal and chemical stability due to strong C-F bonds.

  • Resistance to hydrolysis under standard conditions unless exposed to strong acids/bases.

  • Electrophilic substitution reactivity at non-fluorinated positions in aromatic systems2.

Table 1: Common Reaction Types for Fluorinated Organics

Reaction TypeConditionsExample Transformation
Nucleophilic Substitution KF/18-crown-6, DMF, 80°CAryl-Cl → Aryl-F
Cross-Coupling Pd catalysis, microwave heatingC-C bond formation2
Electrochemical Oxidation Graphite electrode, H2O/CH3CNFluorination of alkanes

Electrochemical methods (as highlighted in recent research ) could enhance reaction efficiency for such compounds by enabling controlled redox processes.

Mechanistic Insights

Key steps in fluorinated compound reactivity include:

  • Activation : Polarization of C-F bonds under acidic/basic conditions.

  • Intermediate Formation : Generation of carbocations or radical species during bond cleavage .

  • Rearrangement/Stabilization : Fluorine’s electron-withdrawing effect directs regioselectivity in subsequent reactions2.

Analytical Challenges

No kinetic or thermodynamic data for CID 78061943 appears in the NIST database or other cited sources. Experimental studies would require:

  • GC-MS/HPLC : To track reaction progress and byproducts.

  • X-ray Crystallography : To confirm stereochemical outcomes.

Research Recommendations

To address gaps in understanding CID 78061943’s reactivity:

  • Conduct cyclic voltammetry to map redox potentials .

  • Perform DFT calculations to predict reaction pathways .

  • Explore catalytic fluorination techniques for functional group interconversions2.

Scientific Research Applications

CID 78061943 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78061943 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78061943, we compare its inferred properties and structural motifs with those of structurally or functionally related compounds.

Table 1: Comparative Analysis of CID 78061943 and Analogous Compounds

Property/Parameter CID 78061943 Oscillatoxin D (CID 101283546) Colchicine (CID 6167) CID 57416287 (CAS 1254115-23-5)
Molecular Formula Not explicitly reported C₂₆H₃₈O₇ C₂₂H₂₅NO₆ C₇H₁₄N₂O
Molecular Weight Not explicitly reported 462.58 g/mol 399.44 g/mol 142.20 g/mol
LogP (Partition Coeff.) Mid-polarity (GC-MS inferred) ~3.5 (estimated) 1.24 0.03 (consensus)
Solubility Volatile (GC-MS data) Low (lipophilic) Moderate in water 86.7 mg/mL (ESOL)
Biological Activity Not reported Cytotoxic (marine toxin) Anti-inflammatory, anti-gout P-gp substrate; low BBB permeability
Structural Class Likely terpenoid/aromatic Polyketide-derived marine toxin Tropolone alkaloid Piperazine derivative

Key Findings:

Oscillatoxin D (CID 101283546) is a polyketide with a macrocyclic lactone ring, while colchicine (CID 6167) is an alkaloid with a tropolone core . In contrast, CID 57416287 (CAS 1254115-23-5) is a synthetic piperazine derivative with high solubility and pharmaceutical relevance as a P-glycoprotein substrate .

Functional Contrasts :

  • Unlike oscillatoxin D, which exhibits cytotoxicity in marine organisms, CID 78061943’s bioactivity remains uncharacterized in the available data .
  • Colchicine’s well-established anti-inflammatory properties contrast with CID 78061943’s undefined pharmacological profile .

Physicochemical Properties: CID 78061943’s volatility (inferred from GC-MS) distinguishes it from non-volatile analogs like CID 57416287, which has a high aqueous solubility of 86.7 mg/mL .

Q & A

Q. What are best practices for documenting failed experiments involving CID 78061943?

  • Methodological Answer : Include negative results in supplementary materials with detailed descriptions of experimental conditions . Use failure mode and effects analysis (FMEA) to systematically categorize errors (e.g., reagent degradation, instrumentation drift) . Publish in journals specializing in null results (e.g., Journal of Negative Results) to prevent redundant efforts .

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